

# 3'-O-Methylorobol CAS number and molecular weight

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## Compound of Interest

Compound Name: 3'-O-Methylorobol

Cat. No.: B600622

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## In-Depth Technical Guide to 3'-O-Methylorobol

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Identification

Chemical Name: 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one Synonyms: Orobol-3'-methyl ether, 5,7,4'-trihydroxy-3'-methoxyisoflavone CAS Number: 36190-95-1[1]  
Molecular Formula: C<sub>16</sub>H<sub>12</sub>O<sub>6</sub> Molecular Weight: 300.26 g/mol [1]

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### Biological Activities and Mechanisms of Action

**3'-O-Methylorobol**, a naturally occurring isoflavone, has garnered scientific interest for its potential therapeutic properties. Isolated from various plant sources including *Crotalaria lachnophora*, *Flemingia macrophylla*, and *Dalbergia sissoo*, this compound has demonstrated a range of biological activities.[2] Key areas of investigation include its antioxidant, analgesic, and osteogenic effects.

## Antioxidant Activity

While specific IC50 values for **3'-O-Methylorobol** are not readily available in the cited literature, flavonoids with similar structures are known to exhibit potent antioxidant properties. The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings of **3'-O-Methylorobol** suggests its potential to act as a free radical scavenger.

## Analgesic Properties

Studies on structurally related flavonoids suggest potential analgesic effects. While specific in vivo studies detailing the analgesic activity of **3'-O-Methylorobol** are limited in the provided search results, research on similar compounds indicates that they can exhibit significant analgesic properties in models of thermal-induced pain.

## Promotion of Osteoblast Differentiation

A notable biological effect of **3'-O-Methylorobol** is its stimulatory effect on mouse osteoblast differentiation.[2] Osteoblasts are crucial for bone formation, and compounds that can promote their differentiation are of significant interest in the development of therapies for bone-related disorders such as osteoporosis. The precise molecular mechanisms by which **3'-O-Methylorobol** exerts this effect are an area of ongoing research, with potential involvement of key signaling pathways that regulate osteogenesis.

## Experimental Protocols

Detailed experimental protocols for the biological evaluation of **3'-O-Methylorobol** are not extensively documented in the provided search results. However, based on standard methodologies for assessing its known biological activities, the following experimental frameworks can be proposed:

### Antioxidant Activity Assays

**DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:** This assay is a common method to evaluate the free radical scavenging ability of a compound.

- **Principle:** In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

- General Protocol:
  - Prepare a stock solution of **3'-O-Methylorobol** in a suitable solvent (e.g., methanol or DMSO).
  - Prepare a series of dilutions of the test compound.
  - Prepare a fresh solution of DPPH in methanol.
  - Mix the **3'-O-Methylorobol** solutions with the DPPH solution.
  - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
  - Measure the absorbance at a specific wavelength (typically around 517 nm).
  - Calculate the percentage of radical scavenging activity and determine the IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This is another widely used method to assess antioxidant capacity.

- Principle: The pre-formed ABTS radical cation is blue-green in color. In the presence of an antioxidant, the color intensity decreases, which is measured spectrophotometrically.
- General Protocol:
  - Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
  - Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance.
  - Prepare various concentrations of **3'-O-Methylorobol**.
  - Mix the test compound solutions with the ABTS radical cation solution.
  - Measure the absorbance at a specific wavelength (typically around 734 nm) after a set incubation time.

- Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## In Vivo Analgesic Activity Assays

Hot Plate Test: This method is used to evaluate central analgesic activity.

- Principle: The test measures the reaction time of an animal (e.g., a mouse or rat) to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) indicates an analgesic effect.
- General Protocol:
  - Administer **3'-O-Methylorobol** to the test animals at various doses via a specific route (e.g., intraperitoneally or orally).
  - At predetermined time points after administration, place the animal on a heated plate maintained at a constant temperature (e.g.,  $55 \pm 0.5$  °C).
  - Record the latency time for the animal to show a pain response.
  - A cut-off time is typically used to prevent tissue damage.

Tail-Flick Test: This is another common method for assessing centrally mediated analgesia.

- Principle: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency indicates analgesia.
- General Protocol:
  - Administer **3'-O-Methylorobol** to the test animals.
  - At various time intervals, apply a radiant heat source to the animal's tail.
  - Measure the time it takes for the animal to withdraw its tail.
  - A maximum exposure time is set to avoid tissue injury.

## Osteoblast Differentiation Assays

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation.

- Principle: The enzymatic activity of ALP is measured by its ability to hydrolyze a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product, which can be quantified spectrophotometrically.
- General Protocol:
  - Culture osteoblastic cells (e.g., MC3T3-E1 or primary osteoblasts) in the presence of various concentrations of **3'-O-Methylorobol**.
  - After a specific culture period (e.g., 3, 7, or 14 days), lyse the cells.
  - Incubate the cell lysate with the ALP substrate.
  - Measure the absorbance of the product at the appropriate wavelength.
  - Normalize the ALP activity to the total protein content of the cell lysate.

Mineralization Assay (Alizarin Red S Staining): This assay detects the deposition of calcium, a late marker of osteoblast differentiation and bone matrix formation.

- Principle: Alizarin Red S specifically stains calcium deposits in the extracellular matrix, which can be visualized and quantified.
- General Protocol:
  - Culture osteoblastic cells with **3'-O-Methylorobol** for an extended period (e.g., 14-21 days) in osteogenic medium.
  - Fix the cells.
  - Stain the cells with Alizarin Red S solution.
  - Wash away the excess stain.

- Visualize the stained calcium deposits under a microscope and quantify by extracting the stain and measuring its absorbance.

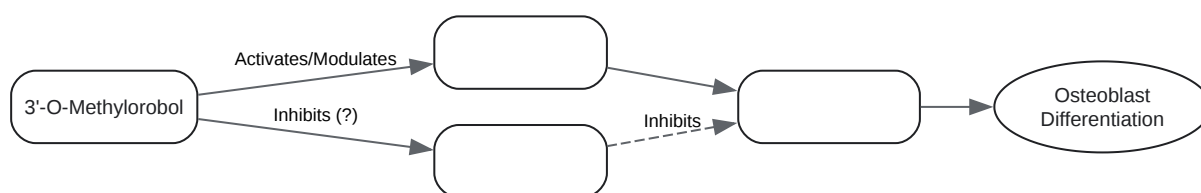
## Signaling Pathways

While direct experimental evidence linking **3'-O-Methylorobol** to specific signaling pathways is not detailed in the provided search results, its biological activities suggest potential interactions with key cellular signaling cascades.

## Potential Involvement in Osteoblast Differentiation Signaling

The promotion of osteoblast differentiation by **3'-O-Methylorobol** suggests it may modulate signaling pathways known to be critical for osteogenesis. These include:

- **MAPK (Mitogen-Activated Protein Kinase) Pathway:** The ERK and p38 MAPK pathways are known to play significant roles in osteoblast differentiation.<sup>[3][4][5]</sup> Flavonoids have been shown to influence MAPK signaling. It is plausible that **3'-O-Methylorobol** could promote osteogenesis by activating or modulating components of the MAPK cascade, leading to the phosphorylation and activation of key transcription factors like Runx2.
- **NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling:** The NF-κB pathway is a critical regulator of inflammation and has also been implicated in bone metabolism. Inhibition of NF-κB signaling has been shown to promote osteoblast differentiation. Some flavonoids are known to inhibit the NF-κB pathway.<sup>[6][7][8][9][10]</sup> Therefore, **3'-O-Methylorobol** might exert its pro-osteogenic effects by suppressing NF-κB activity.

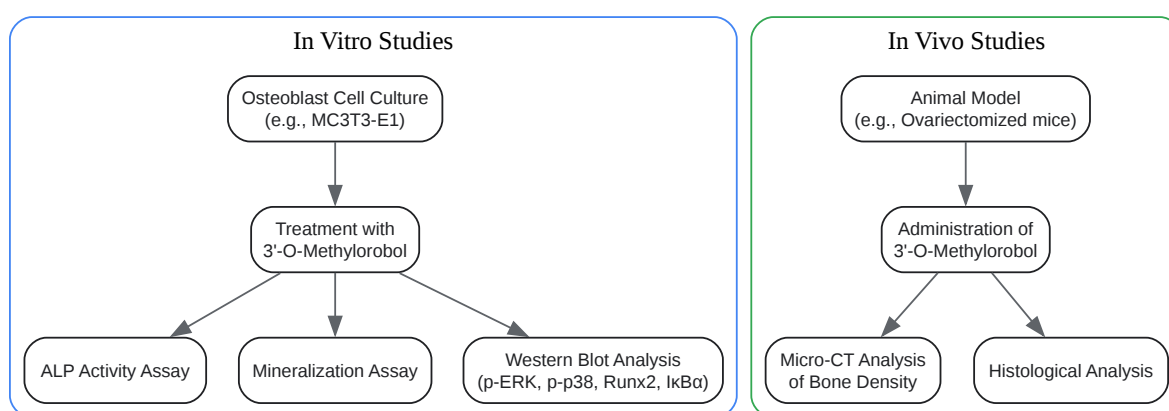


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Caption: Putative signaling pathways influenced by **3'-O-Methylorobol** in osteoblast differentiation.

## Experimental Workflow for Investigating Mechanism of Action

To elucidate the molecular mechanisms underlying the biological activities of **3'-O-Methylorobol**, a structured experimental workflow is essential.



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Caption: A proposed experimental workflow to investigate the osteogenic effects of **3'-O-Methylorobol**.

This technical guide provides a comprehensive overview of the current knowledge on **3'-O-Methylorobol**, focusing on its chemical properties, biological activities, and potential mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed experimental protocols for its application in drug discovery and development.

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